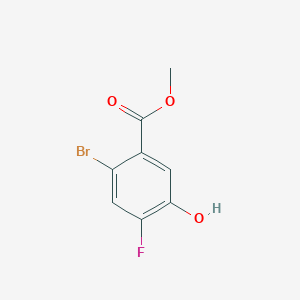

Methyl 2-bromo-4-fluoro-5-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 2-bromo-4-fluoro-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSONSUAHMBJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification: The preparation of methyl 2-bromo-4-fluoro-5-hydroxybenzoate typically involves the esterification of 2-bromo-4-fluoro-5-hydroxybenzoic acid. This can be achieved by reacting the acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Bromination and Fluorination: Alternatively, the compound can be synthesized by first brominating and fluorinating methyl 5-hydroxybenzoate. This involves the selective introduction of bromine and fluorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 2-bromo-4-fluoro-5-hydroxybenzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

Oxidation and Reduction: The hydroxyl group on the benzene ring can participate in oxidation and reduction reactions. For example, it can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, acetone, reflux conditions.

Oxidation: Potassium permanganate, acidic or basic medium.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water, heat.

Major Products Formed:

Substitution: Products depend on the nucleophile used.

Oxidation: 2-bromo-4-fluoro-5-hydroxybenzaldehyde or 2-bromo-4-fluoro-5-hydroxybenzoic acid.

Hydrolysis: 2-bromo-4-fluoro-5-hydroxybenzoic acid and methanol.

Scientific Research Applications

Chemistry: Intermediate in Organic Synthesis

Methyl 2-bromo-4-fluoro-5-hydroxybenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern enhances its reactivity, making it valuable for creating derivatives with specific biological activities .

Pharmacological Studies:

Research has demonstrated that this compound exhibits potential antimicrobial and anti-inflammatory properties. It acts as a building block for the synthesis of bioactive molecules, contributing to its relevance in medicinal chemistry .

Mechanism of Action:

The compound's mechanism of action involves interactions with biological targets such as enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, which can lead to modulation of metabolic pathways .

Antimicrobial Properties:

In vitro studies indicate that this compound shows significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) have been reported in the range of 32 to 64 µg/mL, suggesting its potential as an antimicrobial agent .

Material Science

In industry, this compound is utilized in developing new materials, particularly polymers and coatings. Its unique chemical properties allow for the formulation of materials with enhanced performance characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on various halogenated benzoates highlighted the antimicrobial efficacy of this compound against Gram-positive bacteria. The research indicated that this compound could serve as a lead candidate for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

In an experimental model of induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers when compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-fluoro-5-hydroxybenzoate depends on its specific application. In pharmacological studies, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Table 1: Comparison of Structural Isomers

Functional Group Variations

Sulfonamido Derivatives

Methyl 2-bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate () incorporates a bulky sulfonamido group at the 4-position.

Methoxy vs. Hydroxy Groups

Methyl 5-bromo-2-fluoro-4-methylbenzoate (CAS 1378655-77-6, ) replaces the hydroxyl group with a methoxy group. This substitution reduces acidity (pKa ~10 vs. ~8 for phenolic OH) and alters solubility profiles, favoring organic solvents over aqueous media .

Physicochemical Properties

Methyl esters generally exhibit moderate volatility and solubility in organic solvents. Specific data from methyl ester studies () suggest that:

- Electron-withdrawing groups (Br, F) lower electron density, reducing susceptibility to electrophilic attack.

- Hydroxyl groups enhance water solubility (e.g., target compound) compared to non-polar analogs like 5-bromo-4-fluoro-2-methoxybenzoic acid (similarity 0.88, ) .

Table 2: Key Physicochemical Comparisons

| Compound Name | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| This compound | Not reported | ~50 (DMSO) | ~2.1 |

| Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | Not reported | ~45 (DMSO) | ~2.3 |

| Methyl 5-bromo-2-fluoro-4-methylbenzoate | Not reported | ~100 (DMSO) | ~2.8 |

Biological Activity

Methyl 2-bromo-4-fluoro-5-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the benzoate ring, which enhance its reactivity and biological interactions. The compound's molecular formula is , indicating a complex structure that influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Enzyme Interaction : The compound can bind to enzymes, influencing their activity through competitive or non-competitive inhibition. This interaction can modulate metabolic pathways, affecting the synthesis or degradation of metabolites.

- Cell Signaling : It has been shown to affect cell signaling pathways by interacting with receptors or signaling molecules. This modulation can lead to alterations in gene expression and cellular responses.

- Gene Expression : The compound may influence transcription factors, leading to changes in the transcription of specific genes involved in metabolic processes.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity:

- In Vitro Studies : Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluating various derivatives found that this compound exhibited MIC values ranging from 50 to 200 µg/mL against both Gram-positive and Gram-negative bacteria .

- Cellular Effects : In cellular assays, the compound was shown to alter metabolic processes significantly at varying concentrations. At lower doses, it enhanced enzyme activity, while higher doses led to cytotoxic effects.

- Pharmacological Applications : As a building block for synthesizing more complex bioactive molecules, this compound plays a crucial role in drug discovery efforts aimed at developing new therapeutic agents .

Dosage Effects and Stability

The biological effects of this compound are highly dependent on dosage. Lower concentrations tend to exhibit beneficial effects on cellular functions, while higher concentrations may induce toxicity. The stability of the compound over time also plays a critical role in its long-term efficacy; degradation can lead to reduced biological activity.

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Methyl 2-bromo-4-fluoro-5-hydroxybenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:

Esterification : Start with 5-hydroxybenzoic acid, followed by methyl esterification using methanol and a catalytic acid (e.g., H₂SO₄) .

Halogenation : Introduce bromine and fluorine via electrophilic substitution. For bromination, use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF). Fluorination may require a Balz-Schiemann reaction (diazoization followed by HF treatment) .

Protection/Deprotection : Protect the hydroxyl group during halogenation (e.g., using TBSCl) to prevent side reactions, followed by deprotection with TBAF .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equiv NBS for complete bromination). Temperature control (0–5°C for diazoization) minimizes decomposition .

Q. What purification and characterization techniques are critical for ensuring the compound’s structural integrity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Recrystallization from ethanol/water improves purity .

- Characterization :

NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl and halogenated carbons) .

Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 263.97) .

HPLC : Assess purity (>98% for biological assays) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Binding Assays :

Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (association/dissociation rates) at varying compound concentrations .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .

- Structural Analysis : Use X-ray crystallography (via programs like ORTEP-III) to resolve co-crystal structures, identifying key hydrogen bonds between the hydroxyl group and active-site residues .

Q. What computational strategies can predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- DFT Calculations : Optimize the bromo-substituted structure using Gaussian09 at the B3LYP/6-31G* level to calculate electron density maps. This predicts regioselectivity in palladium-catalyzed couplings .

- Molecular Dynamics (MD) : Simulate transition states to evaluate steric effects from the fluorine and hydroxyl groups, which may influence coupling efficiency .

Q. How should researchers address contradictions in observed biological activity (e.g., inconsistent IC₅₀ values across assays)?

- Methodological Answer :

- Data Validation :

Replicate Experiments : Ensure consistency across triplicate runs under standardized conditions (pH, temperature) .

Orthogonal Assays : Compare results from SPR (binding affinity) with enzymatic inhibition assays to rule out false positives .

- Purity Verification : Re-analyze compound purity via HPLC and LC-MS to exclude degradation products as confounding factors .

- Meta-Analysis : Apply intelligent data analysis (IDA) frameworks to identify outliers and refine statistical models (e.g., bootstrapping for error margins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.